molecular formula C18H21N3O B11812864 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11812864
M. Wt: 295.4 g/mol
InChI Key: MDRRNFAIMCPPAO-UHFFFAOYSA-N
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Description

2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is a piperidine-carbaldehyde derivative featuring a pyridine core substituted with a methyl(phenyl)amino group. This structure combines aromatic (phenyl) and aliphatic (piperidine) moieties, which may influence its physicochemical properties, such as lipophilicity and solubility, and its biological activity.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-[6-(N-methylanilino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C18H21N3O/c1-20(16-7-3-2-4-8-16)18-11-10-15(13-19-18)17-9-5-6-12-21(17)14-22/h2-4,7-8,10-11,13-14,17H,5-6,9,12H2,1H3

InChI Key

MDRRNFAIMCPPAO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(C=C2)C3CCCCN3C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with arylglyoxals, followed by further functionalization to introduce the piperidine and carbaldehyde groups . The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amino group.

Major Products

    Oxidation: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carboxylic acid.

    Reduction: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to two closely related derivatives from the evidence:

Compound Name CAS Number Pyridine Substituent Key Structural Features
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde Not Provided Methyl(phenyl)amino Aromatic phenyl group, secondary amine
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde 1352494-03-1 Azepan-1-yl (7-membered ring) Aliphatic 7-membered ring, tertiary amine
2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde 1352499-33-2 4-Methylpiperazin-1-yl 6-membered ring with methyl, tertiary amine

Key Observations :

  • Substituent Size and Rigidity: The methyl(phenyl)amino group in the target compound introduces aromaticity and rigidity compared to the flexible aliphatic azepane and 4-methylpiperazine groups. This may enhance π-π stacking interactions in biological systems but reduce solubility .
  • Hydrogen Bonding: The secondary amine in the target compound (vs.

Analytical and Physicochemical Properties

Data from patent applications (–3, 5) provide benchmarks for similar compounds:

Compound Example (from Evidence) LCMS (m/z) HPLC Retention Time (min) Analysis Condition
Trifluoromethyl-pyridine derivative 531 [M-H]- 0.88 SQD-FA05
Pyrrolo-pyridazine carboxamide 754 [M+H]+ 1.32 QC-SMD-TFA05
Difluorophenoxy acetate derivative 757 [M+H]+ 1.23 SQD-FA05

Implications for the Target Compound :

  • Molecular Weight: The target compound’s molecular weight is expected to fall between 350–450 g/mol, similar to analogs. Its methyl(phenyl)amino group may increase mass compared to aliphatic substituents.
  • Chromatographic Behavior : Higher lipophilicity from the phenyl group could result in longer HPLC retention times compared to azepane or piperazine analogs.

Biological Activity

2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is a compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure consists of a piperidine core substituted with a pyridine ring and an aldehyde functional group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C17H22N2C_{17}H_{22}N_2, and its CAS number is 1352501-27-9. The structural representation can be summarized as follows:

Structure C17H22N2O\text{Structure }\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}

Biological Activity

Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, its analogs have shown significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line) and MCF-7 (a breast cancer cell line). The compound demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) which has an IC50 of 17.02 μM .

Mechanism of Action
The biological activity appears to be mediated through multiple pathways, including:

  • Inhibition of cell proliferation : The compound has been shown to inhibit cell growth significantly in cancer models.
  • Induction of apoptosis : Increased levels of caspase 9 were observed, suggesting that the compound may trigger apoptotic pathways in cancer cells .
  • Matrix Metalloproteinases (MMPs) Inhibition : It also exhibited inhibitory effects on MMP-2 and MMP-9, which are involved in tumor metastasis .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a favorable profile:

  • Oral Bioavailability : Approximately 31.8% following oral administration.
  • Clearance Rate : 82.7 mL/h/kg post intravenous administration, suggesting moderate systemic exposure .

Toxicity Profile

Toxicity assessments have shown no acute toxicity in animal models at doses up to 2000 mg/kg, indicating a potentially safe therapeutic window for further development .

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : Evaluate the antiproliferative effects on MDA-MB-231 and MCF-7 cells.
    • Findings : The compound exhibited a selective toxicity profile favoring cancerous cells over normal cells, with a significant increase in apoptotic markers in treated samples.
  • In Vivo Metastasis Model :
    • Objective : Assess the efficacy in inhibiting lung metastasis in a BALB/c nude mouse model.
    • Results : Treatment led to reduced metastatic nodules compared to controls, highlighting its potential as an anti-metastatic agent .

Data Tables

PropertyValue
Molecular FormulaC₁₇H₂₂N₂O
CAS Number1352501-27-9
IC50 (MDA-MB-231)0.126 μM
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg
Acute ToxicityNo toxicity at 2000 mg/kg

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